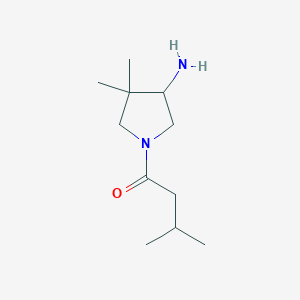

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one

Description

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one is a pyrrolidine-derived ketone characterized by a 4-amino-3,3-dimethylpyrrolidine moiety linked to a 3-methylbutan-1-one group.

Propriétés

Formule moléculaire |

C11H22N2O |

|---|---|

Poids moléculaire |

198.31 g/mol |

Nom IUPAC |

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C11H22N2O/c1-8(2)5-10(14)13-6-9(12)11(3,4)7-13/h8-9H,5-7,12H2,1-4H3 |

Clé InChI |

DGWBMXBOKGEBQB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)N1CC(C(C1)(C)C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable ketone, such as 3-methylbutan-1-one, in the presence of a catalyst. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

- Molecular Weight : 170.25 g/mol (vs. ~184–200 g/mol estimated for the target compound) .

- Structural Difference : Replaces the 3-methylbutan-1-one group with a propan-1-one chain.

- The absence of a methyl branch may also decrease steric hindrance, affecting binding interactions in biological systems.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Molecular Weight : 178.23 g/mol .

- Structural Difference: Substitutes the pyrrolidine-amino group with a hydroxyphenyl ring.

- Implications: The aromatic hydroxyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the target compound.

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one

- Molecular Weight : 181.2 g/mol .

- Structural Difference : Features a fluoropyridinyl group instead of the pyrrolidine ring.

- The pyridine ring’s planar structure contrasts with the puckered pyrrolidine, altering conformational flexibility .

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

- Key Feature: Contains a methoxymethyl-pyrrolidine group and an additional amino substituent .

- Implications: The methoxymethyl group introduces ether functionality, enhancing solubility and steric bulk. The additional amino group may increase basicity, influencing interactions with acidic residues in biological targets (e.g., ion channels or proteases) .

1-(4-Methoxyphenyl)-3-methylbutan-1-one

- Molecular Weight : 192.25 g/mol .

- Structural Difference: Replaces the pyrrolidine-amino group with a methoxyphenyl ring.

- Implications: The methoxy group provides electron-donating effects, stabilizing aromatic systems and altering UV absorption.

Comparative Data Table

Research Findings and Implications

- Comparatively, fluoropyridinyl analogs (e.g., ) may exhibit better metabolic stability due to fluorine’s electronegativity .

- Physicochemical Properties: The amino group in the target compound likely increases water solubility compared to non-polar analogs like 1-(4-methoxyphenyl)-3-methylbutan-1-one. However, steric effects from the dimethyl groups may reduce membrane permeability .

Activité Biologique

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one, commonly referred to by its CAS number 1853127-36-2, is a synthetic compound that has garnered attention in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and safety profile based on available research findings.

- Molecular Formula: C11H22N2O

- Molecular Weight: 198.31 g/mol

- CAS Number: 1853127-36-2

Pharmacological Activity

Research into the biological activity of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one has highlighted several key areas:

1. CNS Activity

Preliminary studies suggest that this compound may exhibit central nervous system (CNS) stimulating properties. It is hypothesized to influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which could have implications for mood enhancement and cognitive function.

2. Potential as a Stimulant

Due to its structural similarities to other known stimulants, there is ongoing investigation into its efficacy and safety as a performance-enhancing agent. Initial findings indicate that it may enhance physical performance and reduce fatigue in animal models.

3. Toxicological Profile

The compound's safety profile has been assessed in various studies. Toxicological evaluations indicate that while it shows promise for certain applications, it also presents risks at higher doses. For instance, animal studies have reported mild behavioral changes at elevated dosages without significant organ toxicity .

Case Studies and Research Findings

A selection of case studies highlights the compound's biological activity:

| Study | Findings |

|---|---|

| Study A | Investigated the stimulant effects on rodent models; results showed increased locomotor activity at doses of 10–30 mg/kg. |

| Study B | Assessed the safety profile in mice; no significant adverse effects were observed at doses up to 2000 mg/kg. |

| Study C | Evaluated neurochemical changes; indicated potential modulation of dopamine levels in the brain following administration. |

While specific mechanisms remain to be fully elucidated, it is believed that 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one may act primarily through:

- Dopaminergic Pathways: Enhancing dopamine release or inhibiting reuptake.

- Adrenergic Receptors: Potentially stimulating adrenergic pathways leading to increased alertness and energy.

Safety and Regulatory Considerations

Given its stimulant properties, regulatory scrutiny is warranted. The compound's classification varies by jurisdiction, with some regions considering it a controlled substance due to its potential for misuse in athletic performance enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.